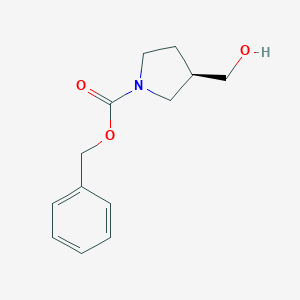

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453077 | |

| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-05-4 | |

| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Hydroxyl vs. Hydroxymethyl Groups

- Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) :

- Structure : Features a hydroxyl (-OH) group at position 3 instead of hydroxymethyl (-CH2OH).

- Properties : Lower molecular weight (235.28 g/mol vs. 247.29 g/mol for the target) and reduced hydrophilicity due to the absence of the methylene spacer .

- Applications : Used in peptide coupling reactions but lacks the versatility of hydroxymethyl in prodrug design .

Aminomethyl vs. Hydroxymethyl Groups

- (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217619-19-6): Structure: Substitutes hydroxymethyl with an aminomethyl (-CH2NH2) group. Properties: Increased basicity (pKa ~9–10) and reactivity in nucleophilic reactions. Molecular weight: 270.76 g/mol . Applications: Useful in synthesizing cationic ligands or enzyme inhibitors .

Stereochemical Variations

Enantiomeric Pairs

- (S)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 315717-77-2) :

Diastereomers

Ring Size and Ester Modifications

Piperidine Analogs

- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2) :

tert-Butyl Esters

- (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: Structure: tert-butyl ester replaces benzyl, with dual hydroxymethyl groups. Applications: Improved solubility in nonpolar solvents; used in ATX inhibitor synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 192214-05-4 | C14H17NO3 | 247.29 | 3R-hydroxymethyl, Cbz |

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | 95656-88-5 | C13H15NO3 | 235.28 | 3-hydroxy |

| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl | 1217619-19-6 | C13H19ClN2O2 | 270.76 | 3S-aminomethyl |

| Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | - | C14H17FNO3 | 277.30 | 3R-fluoro, 4S-hydroxymethyl |

| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 | C14H19NO3 | 249.14 | Piperidine ring |

Research Findings and Challenges

- Stereocontrol : Achieving >99% e.e. in fluorinated analogs requires costly SFC .

- Functional Group Compatibility : Hydroxymethyl groups enhance water solubility but may complicate coupling reactions vs. methoxy or tert-butyl esters .

- Biological Performance : Piperidine analogs show longer half-lives in vivo due to reduced ring strain .

Preparation Methods

Ru-Catalyzed Asymmetric Hydrogenation

The enantioselective hydrogenation of prochiral enamine intermediates represents a cornerstone for constructing chiral pyrrolidines. A method adapted from the synthesis of related 1-benzylpyrrolidine-3-carboxylic acids involves using ruthenium complexes with chiral diphosphine ligands. For Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, this approach could involve hydrogenating a 2,5-dihydro-1H-pyrrole-3-carboxylate precursor (Figure 1).

Reaction Conditions :

-

Catalyst : [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (0.1 mol%)

-

Solvent : Methanol

-

Pressure : 40 bar H₂

-

Temperature : 30°C

-

Yield : 88–95%

The chiral ligand (R)-2-Furyl-MeOBIPHEP induces the desired (3R) configuration by orienting the substrate during hydrogenation. Post-reduction, the ester group at C3 is reduced to a hydroxymethyl group via LiAlH₄ or catalytic hydrogenation.

Substrate Design and Optimization

The dihydro precursor is synthesized via a Heck coupling or palladium-catalyzed cross-coupling, as demonstrated in the preparation of halogenated pyrrolidines. For example, coupling 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate with iodobenzene derivatives under Suzuki-Miyaura conditions yields substituted intermediates.

Cyclization of Amino Alcohol Precursors

Mitsunobu Cyclization

Amino alcohols serve as versatile precursors for pyrrolidine formation. For instance, (2R,3S)-4-amino-2-(hydroxymethyl)butan-1-ol undergoes Mitsunobu cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the pyrrolidine ring. Subsequent benzylation via benzyl chloroformate introduces the Cbz group.

Key Steps :

-

Amino Alcohol Synthesis : Reduction of ethyl 4-aminobut-2-enoate with NaBH₄/CeCl₃.

-

Cyclization : DEAD/PPh₃ in THF, 0°C to rt, 12 h.

-

Cbz Protection : Benzyl chloroformate, NaHCO₃, dioxane/water.

Yield : 70–85% (over three steps)

Reduction of Carboxylic Acid Derivatives

Ester to Alcohol Reduction

The hydroxymethyl group is introduced by reducing a 3-carboxylate intermediate. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) quantitatively converts esters to primary alcohols, while borane-THF offers milder conditions for acid-sensitive substrates.

Comparative Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → reflux | 95 | 99 |

| BH₃·THF | THF | 0°C → rt | 88 | 97 |

| DIBAL-H | Toluene | -78°C | 78 | 95 |

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 3-(hydroxymethyl)pyrrolidine-1-carboxylates are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates the (3S)-enantiomer, leaving the desired (3R)-isomer unreacted.

Conditions :

-

Enzyme : CAL-B (10 mg/mmol substrate)

-

Acyl Donor : Vinyl acetate

-

Solvent : MTBE

-

Conversion : 50% (24 h)

-

ee (R) : >99%

Process-Scale Considerations

Catalytic Recycling and Waste Mitigation

Industrial-scale synthesis prioritizes catalyst recovery and solvent sustainability. Fixed-bed reactors with immobilized Ru catalysts achieve >90% recovery rates, reducing metal contamination to <2 ppm. Solvent systems like ethanol/water mixtures enhance green chemistry metrics.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency and Scalability

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 3 | 82 | >99.9 | High |

| Mitsunobu Cyclization | 4 | 68 | 85 | Moderate |

| Enzymatic Resolution | 5 | 45 | >99 | Low |

Emerging Technologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodology : Synthesis often involves multi-step protection/deprotection strategies. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C, followed by benzyl group introduction . Flash column chromatography on silica gel is critical for isolating intermediates, with yields up to 81% reported for analogous compounds . Stereochemical control is achieved via chiral catalysts or chiral stationary phases (HPLC with IC columns) to confirm enantiomeric excess (e.g., 83% ee observed in related studies) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodology :

- NMR : Proton and carbon NMR are used to confirm regiochemistry and stereochemistry, with coupling constants (e.g., ) resolving diastereomers .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .

- HRMS-ESI : Validates molecular formula (e.g., calculated for : 426.2069) .

- HPLC with Chiral Columns : Resolves enantiomers (e.g., Chiralpak IC column) .

Q. How should this compound be stored to maintain stability, and what are its known degradation pathways?

- Methodology : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Stability studies on similar pyrrolidine carboxylates indicate no hazardous decomposition under recommended conditions, but thermal analysis (TGA/DSC) is advised to identify degradation thresholds .

Q. What is the role of this compound as a building block in medicinal chemistry?

- Methodology : It serves as a precursor for prodrugs and bioactive molecules. For example, Upadacitinib impurities (e.g., benzyl (3R,4S)-3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate) highlight its utility in synthesizing kinase inhibitors. Structural analogs are used to optimize pharmacokinetic properties via hydroxyl or carboxylate modifications .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be optimized using chromatography, and what challenges arise in scaling this process?

- Methodology : Use chiral stationary phases (e.g., Chiralpak IC or AD-H columns) with hexane/isopropanol gradients. For scaling, simulate moving bed (SMB) chromatography improves throughput. Challenges include maintaining resolution at higher flow rates and minimizing solvent waste. Recent studies achieved 83% ee using analytical-scale HPLC, but preparative-scale separations require iterative method optimization .

Q. What strategies are effective in identifying and quantifying synthetic impurities or diastereomers during synthesis?

- Methodology :

- LC-MS/MS : Detects trace impurities (e.g., Upadacitinib-related byproducts at ~0.1% levels) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals from diastereomers or regioisomers .

- X-ray Crystallography : Confirms absolute configuration, as demonstrated for (3S,4S)-1-benzylpyrrolidine-3,4-diol derivatives .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcome of synthetic steps involving this compound?

- Methodology : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution without racemization. Low temperatures (0°C) minimize epimerization during acylations. For example, phosphine-catalyzed cycloisomerization at 28°C yielded a 9:1 E/Z ratio in a related benzyl pyrrolidine carboxylate synthesis . Kinetic vs. thermodynamic control should be evaluated via time-course NMR .

Q. What contradictions exist in reported data on the reactivity of this compound, and how can they be resolved?

- Data Contradictions : Discrepancies in yields or stereoselectivity may arise from subtle differences in protecting groups or catalysts. For instance, DMAP vs. DBU in acylation steps can alter reaction rates and byproduct profiles .

- Resolution : Systematic DOE (Design of Experiments) studies varying catalysts, solvents, and temperatures can identify optimal conditions. Cross-validation with computational models (DFT for transition states) provides mechanistic insights .

Q. How does this compound compare to structural analogs (e.g., tert-butyl or methyl esters) in terms of reactivity and biological activity?

- Methodology :

- Comparative Synthesis : Analog libraries (e.g., tert-butyl vs. benzyl esters) are screened for stability and bioactivity. For example, tert-butyl esters exhibit higher hydrolytic stability but lower cell permeability .

- SAR Studies : Modifications at the hydroxymethyl group (e.g., fluorination, methylation) impact target binding, as seen in kinase inhibitor analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.